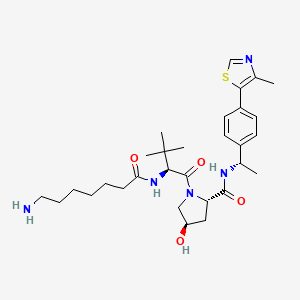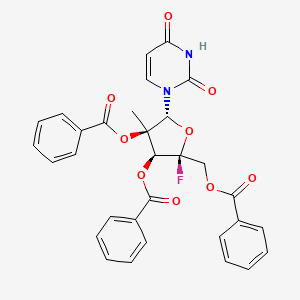
2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is a chemically modified nucleoside derivative. This compound is characterized by the presence of three benzoate groups attached to the 2’, 3’, and 5’ positions of the ribose ring, a fluorine atom at the 4’ position, and a methyl group at the 2’ position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine to form the tribenzoate derivative.
Introduction of Fluorine: The fluorine atom is introduced at the 4’ position through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced at the 2’ position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzoate positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methyl iodide for methylation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to nucleic acid targets, while the benzoate groups increase its stability and cellular uptake. This compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,5’-tribenzoate-4’-C-fluoro-Uridine
- 2’,3’,5’-tribenzoate-2’-C-methyl-Uridine
- 2’,3’,5’-tribenzoate-4’-C-methyl-Uridine
Uniqueness
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is unique due to the combined presence of fluorine and methyl groups, which confer enhanced biological activity and stability compared to its analogs. The specific arrangement of these groups allows for targeted interactions with nucleic acids and enzymes, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C31H25FN2O9 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1 |
InChI Key |
KHMMACPSXZNZQX-MPOKNQLQSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


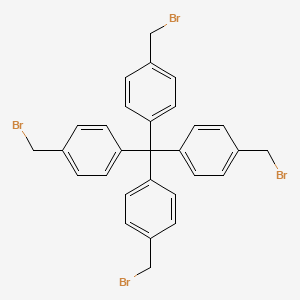
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)
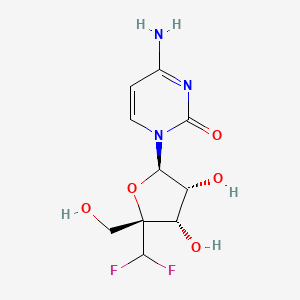




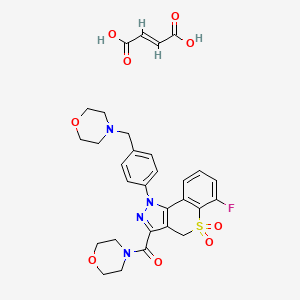
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)

